3-[3-[3-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide
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Overview
Description
306-N16B is a lipid nanoparticle designed for the systemic co-delivery of Cas9 messenger ribonucleic acid and single guide ribonucleic acid. This compound facilitates the transport of messenger ribonucleic acid to pulmonary endothelial cells, making it advantageous for research focused on genome editing-based therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
306-N16B is synthesized through a series of chemical reactions involving the formation of amide bonds. The synthesis involves the use of various reagents and solvents, including dimethyl sulfoxide, polyethylene glycol, and Tween 80. The compound is typically prepared by dissolving the drug in dimethyl sulfoxide, followed by the addition of polyethylene glycol and Tween 80, and finally mixing with deionized water .
Industrial Production Methods
In industrial settings, 306-N16B is produced using large-scale chemical reactors that ensure precise control over reaction conditions. The process involves the use of high-purity reagents and solvents to achieve the desired product quality. The final product is purified through techniques such as chromatography and crystallization to remove impurities and ensure high purity .
Chemical Reactions Analysis
Types of Reactions
306-N16B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
306-N16B has a wide range of scientific research applications, including:
Chemistry: Used as a delivery vehicle for gene editing tools in chemical research.
Biology: Facilitates the delivery of genetic material to specific cells, aiding in the study of gene function and regulation.
Medicine: Potential applications in gene therapy for treating genetic disorders and diseases.
Industry: Used in the development of new therapeutic agents and drug delivery systems
Mechanism of Action
306-N16B exerts its effects by delivering Cas9 messenger ribonucleic acid and single guide ribonucleic acid to pulmonary endothelial cells. The lipid nanoparticle encapsulates the genetic material and facilitates its transport across cell membranes. Once inside the cells, the Cas9 messenger ribonucleic acid and single guide ribonucleic acid are released, enabling genome editing through the CRISPR-Cas9 system. The molecular targets include specific genes within the genome, and the pathways involved are related to gene editing and regulation .
Comparison with Similar Compounds
Similar Compounds
306-O12B: Designed for targeted messenger ribonucleic acid delivery to the liver.
306-N14B: Another lipid nanoparticle with similar properties but different tail structures.
Uniqueness
306-N16B is unique due to its high potency and specificity for delivering genetic material to pulmonary endothelial cells. The presence of an amide bond in the tail structure enhances its targeting capabilities compared to other similar compounds .
Properties
Molecular Formula |
C75H151N7O4S8 |
---|---|
Molecular Weight |
1471.6 g/mol |
IUPAC Name |
3-[3-[3-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide |
InChI |
InChI=1S/C75H151N7O4S8/c1-6-10-14-18-22-26-30-34-38-42-64-87-91-68-52-76-72(83)48-60-81(61-49-73(84)77-53-69-92-88-65-43-39-35-31-27-23-19-15-11-7-2)58-46-56-80(5)57-47-59-82(62-50-74(85)78-54-70-93-89-66-44-40-36-32-28-24-20-16-12-8-3)63-51-75(86)79-55-71-94-90-67-45-41-37-33-29-25-21-17-13-9-4/h6-71H2,1-5H3,(H,76,83)(H,77,84)(H,78,85)(H,79,86) |
InChI Key |
VXYBSHYDQFZZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSSCCNC(=O)CCN(CCCN(C)CCCN(CCC(=O)NCCSSCCCCCCCCCCCC)CCC(=O)NCCSSCCCCCCCCCCCC)CCC(=O)NCCSSCCCCCCCCCCCC |
Origin of Product |
United States |
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